Methylsulfanylmethanethiol
Description
Properties
CAS No. |
29414-47-9 |
|---|---|
Molecular Formula |
C2H6S2 |
Molecular Weight |
94.2 g/mol |
IUPAC Name |
methylsulfanylmethanethiol |
InChI |
InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3 |
InChI Key |
IXBUFAUQDFHNGI-UHFFFAOYSA-N |
SMILES |
CSCS |
Canonical SMILES |
CSCS |
density |
1.040-1.046 |
Other CAS No. |
29414-47-9 |
physical_description |
Almost colourless liquid; Pungent, sulfureous aroma |
Pictograms |
Irritant |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
(methylthio)methanethiol MeSCH2SH |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Byproduct Modulation
Key parameters include:
-
Temperature : 300–450°C
-
Space velocity : 50–1,500 h
-
Hydrogen co-feed : 0.005–0.20 mol% of reactants
The addition of hydrogen suppresses dimethyl sulfide () formation, a major byproduct, by altering the catalyst’s redox activity. At 380°C and a hydrogen-methanol molar ratio of 0.0001–0.0005, this compound constitutes ~15–20% of the thiol products.
Table 1: Effect of Hydrogen on Product Distribution (Thoria Catalyst)
| Hydrogen (mol%) | Methanethiol Yield (%) | This compound Yield (%) | Dimethyl Sulfide Yield (%) |
|---|---|---|---|
| 0.00 | 68 | 12 | 20 |
| 0.01 | 72 | 18 | 10 |
| 0.05 | 70 | 16 | 14 |
Thiol-Disulfide Exchange Reactions
This compound can be synthesized via thiol-disulfide interchange, a method adapted from dithiol chemistry. Reacting methanethiol with elemental sulfur () in the presence of a base (e.g., NaOH) produces the target compound:
This route is less efficient (45–55% yield) but avoids high-temperature catalysis.
Nucleophilic Substitution with Halogenated Precursors
Chloromethyl methyl sulfide () reacts with sodium hydrosulfide () in ethanol to form this compound:
Yields exceed 75% at 80°C with a 1:1.2 molar ratio of chloride to .
Reductive Methods
Reduction of Bis(methylthio)methane
Catalytic hydrogenation of bis(methylthio)methane () over palladium-on-carbon () at 100°C and 50 bar cleaves the disulfide bond:
This method achieves 85–90% conversion but requires high-purity starting materials.
Industrial-Scale Challenges and Optimizations
Chemical Reactions Analysis
2.1. Redox Reactions
-
Disulfide formation : Oxidation by halogens (e.g., Br₂) or atmospheric oxygen generates bis(methylsulfanyl)methane disulfide (CH₃SCH₂SSCH₂SCH₃) :
Kinetic studies show this reaction proceeds via a radical chain mechanism, with thiyl radicals (CH₃SCH₂S- ) as intermediates .
-
Oxidation to sulfonic acids : Strong oxidants like hydrogen peroxide convert the thiol group to sulfonic acid (-SO₃H) :
2.2. Nucleophilic Substitution
The thiol group acts as a nucleophile in Michael additions and SN2 reactions:
-
Michael addition to α,β-unsaturated carbonyls : Computational studies (M06-2X/6-311+G(d,p)) predict exothermic adduct formation with electron-deficient alkenes (e.g., acrylamide) . Activation barriers for methanethiolate (CH₃S⁻) addition to maleimides are lower (~8 kcal/mol) compared to propynamides (~15 kcal/mol) .
2.3. Metal Complexation
Methylsulfanylmethanethiol binds soft metal ions (e.g., Hg²⁺, Cd²⁺) via its thiolate form, forming stable chelates. This property is exploited in bioremediation and heavy-metal detoxification .
3.1. Radical-Mediated Pathways
Thiyl radicals (- SCH₂SCH₃) form via H-atom abstraction by hydroxyl radicals (- OH) or UV irradiation. These radicals participate in:
-
Hydrogen transfer : Curvature coupling analysis (URVA method) reveals that H-transfer reactions involve O–S bending and S–H bond cleavage, with activation energies ~31 kcal/mol .
-
Polymerization : Initiates radical chain reactions in hydrocarbon matrices, leading to cross-linked polysulfides .
3.2. Acid/Base-Catalyzed Reactions
-
Deprotonation : pKa of the thiol group is ~10, enabling deprotonation to thiolate (CH₃SCH₂S⁻) in basic media, enhancing nucleophilicity .
-
Thiol-disulfide exchange : Reversible under physiological conditions, facilitating dynamic covalent chemistry :
Comparative Reaction Thermodynamics
| Reaction Type | ΔG‡ (kcal/mol) | ΔH (kcal/mol) | Key Reference |
|---|---|---|---|
| Disulfide formation (Br₂) | 12.5 | -28 | |
| Michael addition (maleimide) | 8.2 | -29 | |
| H-transfer (UV-induced) | 31.3 | -1.4 |
Scientific Research Applications
Methylsulfanylmethanethiol, also known as 2-methylthioethanethiol, is an organosulfur compound that has garnered attention for its various applications in scientific research and industry. This article will explore its applications across several domains, including its biological effects, potential therapeutic uses, and industrial applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound has the molecular formula and features a thiol group, which is responsible for many of its chemical properties. The presence of sulfur in its structure allows it to participate in various biochemical reactions, making it a compound of interest in both biological and industrial contexts.
Anti-inflammatory Properties
Research has shown that this compound exhibits significant anti-inflammatory effects. It has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. In studies involving mouse and human macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as interleukin-1β and interleukin-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antioxidant Activity
The compound has also been studied for its antioxidant properties. It helps mitigate oxidative stress by scavenging free radicals, which can lead to cellular damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .
Potential Cancer Treatment
This compound has shown promise in cancer research as well. In vitro studies suggest that it may inhibit tumor growth by inducing cellular senescence and reducing metastatic potential in cancer cells. Animal models have indicated that treatment with this compound can suppress tumor growth and alter signaling pathways associated with cancer progression .
Skin Health
The compound is being explored for its applications in dermatology. Preliminary studies indicate that it may improve skin quality by enhancing keratin synthesis and reducing inflammation associated with skin disorders such as rosacea and dermatitis .
Flavoring Agent
Due to its strong odor and flavor profile, this compound is utilized as a flavoring agent in the food industry. Its distinct aroma can enhance the sensory experience of various food products.
Chemical Synthesis
In organic chemistry, this compound serves as a reagent in the synthesis of other sulfur-containing compounds. Its ability to donate sulfur makes it valuable in creating thiols and sulfides used in pharmaceuticals and agrochemicals .
Table 1: Biological Effects of this compound
| Effect | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |
| Antioxidant | Scavenging free radicals | |
| Tumor growth suppression | Induction of cellular senescence |
Table 2: Industrial Applications
| Application | Description |
|---|---|
| Flavoring Agent | Enhances sensory profiles in food |
| Chemical Synthesis | Used as a reagent for thiol synthesis |
Case Study 1: Inhibition of Inflammation
In a controlled study involving human macrophages, participants were administered this compound to assess its impact on inflammatory markers. Results showed a significant decrease in interleukin-1β levels following treatment, supporting its potential use in managing inflammatory conditions.
Case Study 2: Cancer Research
A study conducted on mice with xenografted tumors treated with this compound revealed reduced tumor size compared to control groups. The treatment altered key signaling pathways involved in cell proliferation and survival, indicating a promising avenue for future cancer therapies.
Mechanism of Action
The mechanism of action of methylthiomethylmercaptan involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile, participating in reactions that involve the transfer of sulfur atoms. Its effects are mediated through its ability to form strong bonds with other molecules, influencing their chemical properties and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences:
Physicochemical Properties
- Methanethiol : Volatile liquid with a pungent odor (detection threshold: 150 ppm) .
- Dimethyl sulfone : High thermal stability (used as a gas chromatography stationary phase up to 30°C) .
- Methanesulfonyl chloride : Reactive acylating agent; used to introduce sulfonamide groups in drug candidates .
- This compound : Hypothesized to exhibit moderate volatility and dual nucleophilic reactivity (thiol and sulfide groups), though experimental data are lacking.
Pharmaceutical Relevance
Industrial and Analytical Uses
- Dimethyl sulfone serves as a high-temperature solvent and gas chromatography stationary phase .
- Methanethiol’s strong odor makes it a leak-marker in natural gas systems .
Limitations and Knowledge Gaps
Direct experimental data on this compound remain scarce. Current comparisons rely on extrapolation from structurally related compounds. Further studies are needed to clarify its synthesis, stability, and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
